molecular formula C12H14N2O2 B11104728 4,5-Dihydro-5-propionyl-1H-1,5-benzodiazepin-2(3H)-one

4,5-Dihydro-5-propionyl-1H-1,5-benzodiazepin-2(3H)-one

Cat. No.: B11104728
M. Wt: 218.25 g/mol
InChI Key: PTOCVGNHEKHEAP-UHFFFAOYSA-N
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Description

5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of the benzodiazepine family, known for its unique structural properties and potential applications in various fields of research. This compound is characterized by its propionyl group attached to the benzodiazepine core, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The propionyl group may influence its binding affinity and selectivity, affecting the compound’s overall activity. The pathways involved can include modulation of neurotransmitter systems or inhibition of specific enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A closely related compound without the propionyl group.

    4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Another derivative with a methyl group instead of a propionyl group.

    4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: A phenyl-substituted derivative with different chemical properties.

Uniqueness

The presence of the propionyl group in 5-propionyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one distinguishes it from other benzodiazepine derivatives. This functional group can influence the compound’s reactivity, binding properties, and overall biological activity, making it a unique and valuable compound for research and application .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-propanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C12H14N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15)

InChI Key

PTOCVGNHEKHEAP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(=O)NC2=CC=CC=C21

Origin of Product

United States

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